molecular formula C12H9ClN2O2 B11865455 7-Chloro-3-(1H-imidazol-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 80930-37-6

7-Chloro-3-(1H-imidazol-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11865455
CAS No.: 80930-37-6
M. Wt: 248.66 g/mol
InChI Key: LLGUTPQVXRBKEV-UHFFFAOYSA-N
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Description

7-Chloro-3-(1H-imidazol-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one is a chroman-4-one derivative characterized by a benzopyranone core substituted with a chlorine atom at position 7 and a 1H-imidazole ring at position 2. Its structure combines the planar aromatic benzopyranone system with the electron-rich imidazole moiety, which may enhance interactions with biological targets such as neurotransmitter receptors or ion channels .

Key structural features:

  • Core: Chroman-4-one (2,3-dihydro-4H-1-benzopyran-4-one), providing rigidity and aromaticity.
  • Substituents:
    • Chlorine at position 7: Enhances lipophilicity and influences electronic properties.
    • Imidazole at position 3: A nitrogen-rich heterocycle capable of hydrogen bonding and π-π interactions.

Pharmacologically, this compound demonstrated significant anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure model, reducing seizure latency and mortality in mice .

Properties

CAS No.

80930-37-6

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

7-chloro-3-imidazol-1-yl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H9ClN2O2/c13-8-1-2-9-11(5-8)17-6-10(12(9)16)15-4-3-14-7-15/h1-5,7,10H,6H2

InChI Key

LLGUTPQVXRBKEV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)Cl)N3C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(1h-imidazol-1-yl)chroman-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with a chromanone derivative, which is then chlorinated at the 7th position.

    Imidazole Substitution: The chlorinated chromanone undergoes a nucleophilic substitution reaction with imidazole to introduce the imidazole ring at the 3rd position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

The compound’s structure includes:

  • Chromanone core : A fused bicyclic system with a ketone group, contributing to electrophilic reactivity.

  • Imidazole ring : A nitrogen-rich heterocycle that facilitates hydrogen bonding and metal coordination.

  • Chlorine substituent : Enhances electron-withdrawing effects, modulating reaction pathways.

These features collectively determine its participation in oxidation, reduction, substitution, and addition reactions.

Oxidation Reactions

The chromanone core undergoes oxidation, typically mediated by strong oxidizing agents like potassium permanganate (KMnO₄). This reaction likely targets the carbonyl group or conjugated systems, forming oxides or other oxidized derivatives.

Reduction Reactions

Reduction of the ketone group in the chromanone moiety is achievable using sodium borohydride (NaBH₄) or other reducing agents. This reaction could yield dihydrochroman derivatives, altering the compound’s electronic properties.

Substitution Reactions

The chlorine atom at position 7 may undergo nucleophilic aromatic substitution (SₙAr) under appropriate conditions. Reactivity depends on the activating/deactivating nature of substituents, with the imidazole ring potentially directing substitution patterns.

Addition Reactions

The conjugated system in the chromanone core may participate in cycloaddition reactions (e.g., Diels-Alder), though specific examples are not detailed in the provided sources.

Phenylhydrazone Formation

The compound reacts with phenylhydrazine to form phenylhydrazone derivatives, such as 3c (7-Chloro-2,3-dihydro-3-(1H-imidazol-1-yl)-4H-1-benzopyran-4-one phenylhydrazone). This reaction involves condensation at the carbonyl group, yielding products with enhanced stability and altered biological activity .

Procedure :

  • React the parent compound with phenylhydrazine hydrochloride in methanol.

  • Stir at room temperature for 3–7 days until TLC indicates completion.

  • Precipitate the product, filter, and recrystallize from methanol.

Characterization Data for 3c :

PropertyValue
Yield58%
Melting Point192–194°C
IR (KBr, cm⁻¹)3444, 1602, 1560, 1497
MS (m/z)338 (M⁺), 270 (100%)
Elemental AnalysisC: 63.66%, H: 4.28%, N: 16.57%

Biological Activity and Reaction Implications

The compound and its derivatives exhibit antifungal properties. For example, 3c shows activity against Candida albicans, Saccharomyces cerevisiae, and Microsporum gypseum with MIC values ≤16 μg/mL . This activity is attributed to:

  • Imidazole ring interactions : Likely binding to fungal enzymes via hydrogen bonding or metal coordination.

  • Chlorine substituent : Enhancing lipophilicity for membrane permeability.

Research Findings

  • Reactivity Modulation : The imidazole ring and chlorine atom synergistically influence reaction pathways, enabling selective transformations.

  • Derivative Efficacy : Phenylhydrazone derivatives like 3c demonstrate improved stability and biological activity compared to the parent compound .

  • Mechanistic Insights : Oxidation/reduction reactions alter the chromanone core, potentially affecting pharmacokinetic properties.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing imidazole and benzopyran moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives related to 7-Chloro-3-(1H-imidazol-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one demonstrate effective antibacterial and antifungal activities.

Key Findings:

  • Antibacterial Activity: The compound has been tested against various Gram-positive and Gram-negative bacteria. It showed promising results, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Bacterial StrainMIC (µM)
Staphylococcus aureus5.19
Escherichia coli6.00
Klebsiella pneumoniae5.50
  • Antifungal Activity: The compound also exhibited antifungal properties against strains like Candida albicans and Aspergillus niger, with MIC values indicating effectiveness similar to fluconazole.

Anticancer Properties

The anticancer potential of this compound is another area of interest. Various studies have explored its cytotoxic effects on different cancer cell lines.

Cytotoxicity Results:

  • In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including cervical and bladder cancer cells.
Cancer Cell LineIC50 (µM)
SISO (Cervical)4.12
RT-112 (Bladder)5.00

Molecular Modeling Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. These computational approaches provide insights into the compound's mechanism of action and help in optimizing its structure for enhanced activity.

Key Insights:

  • Docking studies revealed strong binding affinities to key enzymes involved in bacterial resistance mechanisms.

Summary of Research Findings

The exploration of this compound highlights its potential as a versatile pharmacophore in drug development:

ApplicationFindings
AntimicrobialEffective against multiple bacterial strains
AntifungalActive against common fungal pathogens
AnticancerSignificant cytotoxic effects on cancer cells
Molecular ModelingStrong binding to relevant biological targets

Mechanism of Action

The mechanism of action of 7-chloro-3-(1h-imidazol-1-yl)chroman-4-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s biological activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity of 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one is highly dependent on its heterocyclic substituents and core structure. Below is a detailed comparison with analogs and related compounds:

Triazole-Substituted Chroman-4-one Analogs

Compound : 3-(1H-1,2,4-Triazol-1-yl)chroman-4-one

  • Structural Differences : Replaces the imidazole ring with a 1,2,4-triazole moiety.
  • Activity : Exhibited comparable anticonvulsant efficacy against PTZ-induced seizures, suggesting that both imidazole and triazole substituents retain activity in the chroman-4-one scaffold. However, subtle differences in potency or pharmacokinetics may arise due to the triazole’s additional nitrogen atom and altered electronic properties .

Thieno[3,2-d]pyrimidine Derivatives

Compound Series: 2-Alkoxy-4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidines

  • Core Structure: Thieno[3,2-d]pyrimidine (a fused thiophene-pyrimidine system) instead of chroman-4-one.
  • Activity : These compounds, designed for antiepileptic applications, retained activity when imidazole replaced triazole, underscoring the importance of heterocycle choice across diverse scaffolds. However, the chroman-4-one core may offer superior bioavailability due to its oxygen-containing ring .

Benzotriazine Derivatives (Pesticide Analogs)

Compound : Triazoxide (7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine-1-oxide)

  • Core Structure: Benzotriazine instead of benzopyranone.
  • Activity : Used as a pesticide, triazoxide highlights how similar substituents (Cl and imidazole) on a different core can shift applications from pharmacology to agrochemistry. The benzotriazine core’s nitrogen-rich structure likely enhances reactivity with fungal or insect targets .

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Primary Activity Reference
7-Chloro-3-(1H-imidazol-1-yl)chroman-4-one Chroman-4-one Cl (7), Imidazole (3) Anticonvulsant
3-(1H-1,2,4-Triazol-1-yl)chroman-4-one Chroman-4-one Triazole (3) Anticonvulsant
2-Alkoxy-4-(1H-imidazol-1-yl)thienopyrimidine Thieno[3,2-d]pyrimidine Alkoxy (2), Imidazole (4) Antiepileptic (SAR study)
Triazoxide Benzotriazine Cl (7), Imidazole (3) Pesticide

Biological Activity

7-Chloro-3-(1H-imidazol-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C12H9ClN2O2, with a molecular weight of approximately 248.035 g/mol . The compound features a benzopyran core, which is known for various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
  • Cytotoxicity : Studies have indicated that related benzopyran derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, related compounds have demonstrated significant activity against human promyelocytic leukemic HL-60 cells .
  • Neuropharmacological Effects : Research suggests that derivatives of benzopyran compounds can interact with neurotransmitter systems, potentially enhancing cognitive functions by modulating receptors such as AMPA .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Type Description Reference
AntioxidantExhibits radical scavenging activity; potential protective effects on cells
CytotoxicityInduces apoptosis in HL-60 cells; related compounds showed high cytotoxicity
NeuropharmacologicalModulates AMPA receptors; enhances neurotransmitter release in the brain

Case Studies

Several studies have explored the biological effects of this compound and its analogs:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various benzopyran derivatives, including this compound. The results indicated that these compounds produced significant cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .
  • Neuropharmacological Research : In experiments involving rat models, it was found that compounds similar to this compound could cross the blood-brain barrier and influence levels of neurotransmitters such as acetylcholine and serotonin . This suggests a role in cognitive enhancement and neuroprotection.

Q & A

Q. What are the primary research applications of 7-chloro-3-(1H-imidazol-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one in preclinical studies?

The compound has been investigated for anticonvulsant activity using pentylenetetrazole (PTZ)-induced seizure models in mice. It delays seizure onset and reduces mortality by modulating GABAA receptors or T-type Ca<sup>2+</sup> channels, akin to ethosuximide and benzodiazepines . Researchers should design dose-response studies (e.g., 5–30 mg/kg) with sodium valproate (150 mg/kg) as a positive control to validate efficacy.

Q. How is the compound synthesized, and what are key structural considerations for activity?

The core chroman-4-one scaffold is synthesized via cyclization of substituted 2'-hydroxyacetophenones. The imidazole moiety at position 3 is introduced through nucleophilic substitution or coupling reactions. Chlorination at position 7 enhances anticonvulsant activity, likely due to increased lipophilicity and receptor binding affinity . Purity is confirmed via HPLC (>95%) and NMR spectroscopy.

Q. What in vitro assays are suitable for initial screening of biological activity?

Use GABAA receptor binding assays (e.g., [<sup>3</sup>H]muscimol displacement) or T-type Ca<sup>2+</sup> channel inhibition in neuroblastoma cell lines. For mechanistic insights, pair these with patch-clamp electrophysiology to assess ion current modulation .

Advanced Research Questions

Q. How can conflicting data from PTZ-induced acute seizures vs. kindling models be resolved?

The compound shows strong efficacy in acute PTZ models (delaying seizures by >50% at 5 mg/kg) but limited activity in chronic PTZ-kindling models . This discrepancy arises from differences in seizure pathophysiology: acute models reflect GABAergic enhancement, while kindling involves neuroplasticity. Researchers should combine lithium-pilocarpine models (for status epilepticus) with proteomic analysis to identify downstream targets like NMDA receptors or neuroinflammatory markers .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS penetration?

Structure-activity relationship (SAR) studies indicate that halogenation (e.g., Cl at position 7) and lipophilic substituents enhance blood-brain barrier permeability. Advanced approaches include prodrug derivatization (e.g., oxime ethers) or nanoparticle encapsulation to improve bioavailability. Monitor plasma half-life using LC-MS/MS and brain tissue distribution via autoradiography .

Q. How do stereochemical modifications impact anticonvulsant efficacy?

Trans-3-(1H-imidazol-1-yl)-2-methylchroman-4-one derivatives show reduced activity compared to non-methylated analogs, suggesting steric hindrance at position 2 disrupts receptor interactions. Use chiral HPLC to isolate enantiomers and test in zebrafish seizure models for rapid stereoselectivity profiling .

Methodological Challenges

Q. How should researchers address toxicity concerns in long-term studies?

Conduct subchronic toxicity assessments in rodents (28-day oral dosing) with histopathological evaluation of liver and kidney tissues. In vitro hepatotoxicity screening (e.g., HepG2 cell viability assays) and Ames tests for mutagenicity are critical for translational safety .

Q. What analytical techniques validate compound stability under physiological conditions?

Use accelerated stability testing (40°C/75% RH) with UPLC-UV monitoring. For metabolite identification, employ high-resolution mass spectrometry (HRMS) coupled with simulated gastric fluid assays to predict in vivo degradation pathways .

Data Interpretation and Validation

Q. How to reconcile inconsistent results between in vitro and in vivo efficacy?

If in vitro GABAA receptor binding is strong (>80% displacement) but in vivo seizure protection is weak, consider pharmacokinetic limitations (e.g., rapid metabolism). Use microdialysis to measure brain extracellular fluid concentrations and correlate with target engagement .

Q. What statistical methods are appropriate for dose-response studies in seizure models?

Apply nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate ED50 values. For survival data, use Kaplan-Meier analysis with log-rank tests. Include power analysis (α = 0.05, β = 0.2) to ensure adequate sample sizes (n ≥ 8/group) .

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